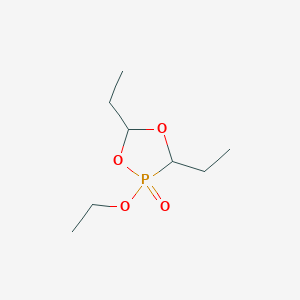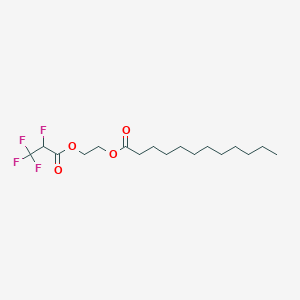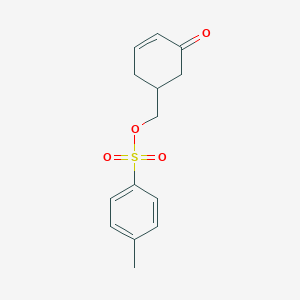![molecular formula C6H9NOS B14318343 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one CAS No. 109131-73-9](/img/structure/B14318343.png)
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one is a compound that belongs to the class of penams, which are natural and synthetic antibiotics containing the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure . This compound is generally assumed to have the 5R configuration unless otherwise specified . The numbering of the penam skeleton differs from that of the von Baeyer named bicyclic system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-thia-1-azabicyclo[32The specific synthetic routes and reaction conditions can vary, but they typically involve the use of starting materials such as β-lactams and thiols .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactions carried out in specialized reactors under controlled conditions of temperature, pressure, and pH .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
Wissenschaftliche Forschungsanwendungen
5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its interactions with biological molecules and its potential as a biochemical tool.
Medicine: It is investigated for its antibiotic properties and potential use in treating bacterial infections.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets, such as penicillin-binding proteins (PBPs) located inside the bacterial cell wall . By binding to these proteins, the compound inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other penams, such as penicillins and cephalosporins . These compounds share the 4-thia-1-azabicyclo[3.2.0]heptan-7-one structure but differ in their side chains and specific functional groups .
Uniqueness
What sets 5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one apart is its specific methyl group at the 5-position, which can influence its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
109131-73-9 |
|---|---|
Molekularformel |
C6H9NOS |
Molekulargewicht |
143.21 g/mol |
IUPAC-Name |
5-methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C6H9NOS/c1-6-4-5(8)7(6)2-3-9-6/h2-4H2,1H3 |
InChI-Schlüssel |
GGNODLYRDWENBB-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CC(=O)N1CCS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


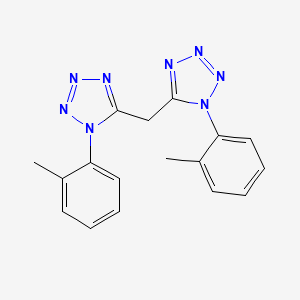

![1-[2-(4-Decylphenoxy)ethoxy]propan-1-OL](/img/structure/B14318308.png)
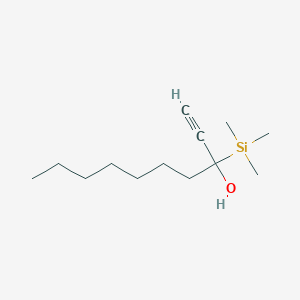
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

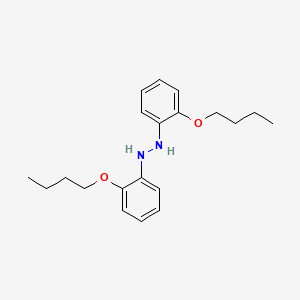
![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
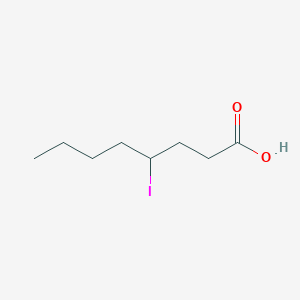
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
